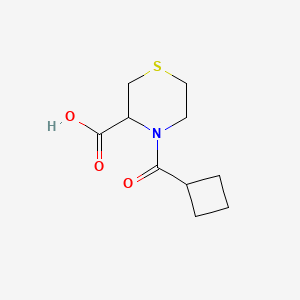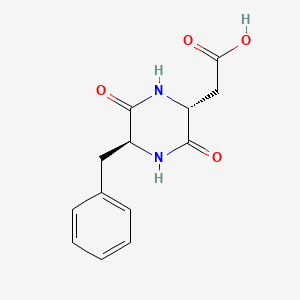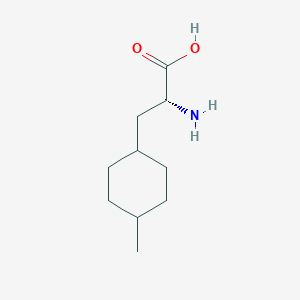
(R)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid is a chiral amino acid derivative with a unique cyclohexyl ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid typically involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material. One method involves the rearrangement reaction with sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine . This intermediate can be further reacted with appropriate reagents to form the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. For example, using sodium azide instead of more hazardous diazoimide reduces pollution and simplifies the process, making it more suitable for large-scale production .
化学反应分析
Types of Reactions
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted amino acid derivatives.
科学研究应用
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl ring structure provides unique steric and electronic properties that can influence binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the cyclohexyl ring can interact with hydrophobic regions.
相似化合物的比较
Similar Compounds
- trans-4-Methylcyclohexanecarboxylic acid
- trans-4-Methylcyclohexylamine
- Tranexamic acid
Uniqueness
®-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid is unique due to its chiral center and the presence of both an amino group and a cyclohexyl ring. This combination of features provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |
InChI 键 |
ZJAOOFZQGVLEHN-AMDVSUOASA-N |
手性 SMILES |
CC1CCC(CC1)C[C@H](C(=O)O)N |
规范 SMILES |
CC1CCC(CC1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


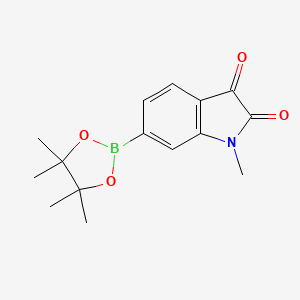
![(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B15221473.png)
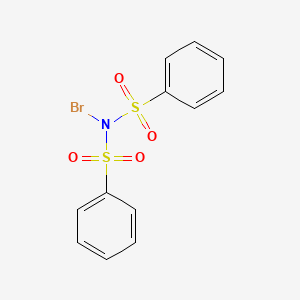
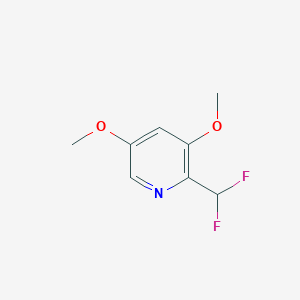
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)

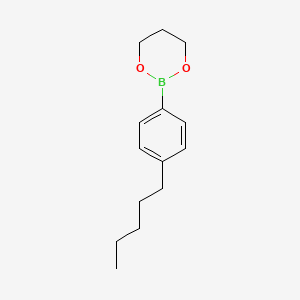


![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)

